![molecular formula C18H18N2O3 B2446591 1-(2-Ethoxybenzoyl)indoline-2-carboxamide CAS No. 1101627-80-8](/img/structure/B2446591.png)
1-(2-Ethoxybenzoyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxybenzoyl)indoline-2-carboxamide, also referred to as EIDD-2801, is an investigational drug with potential therapeutic benefits. It is a type of indole-2-carboxamide, a class of compounds that have been the focus of many researchers in the study of pharmaceutical compounds .
Synthesis Analysis
The synthesis of indole-2-carboxamides involves the use of indole 2-carboxylic acid as a primer compound . For instance, to a solution of 4,6-difluoro-1H-indole-2-carboxamide, the appropriate benzoyl chloride derivative was added, and the reaction mixture was refluxed for 16 hours .Molecular Structure Analysis
The molecular formula of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide is C18H18N2O3, and its molecular weight is 310.353. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Applications De Recherche Scientifique
Antitubercular Agents
Indole-2-carboxamides, a class of compounds to which 1-(2-Ethoxybenzoyl)indoline-2-carboxamide belongs, have been identified as potential antitubercular agents . They target the mycobacterial membrane protein large 3 transporter (MmpL3), a mechanism of action distinct from current drugs . One of the compounds in this class displayed high activity against the drug-sensitive Mycobacterium tuberculosis strain .
Antitumor Activities
The same class of compounds has also shown promise in inhibiting the growth of paediatric brain tumour cells . A related compound showed dual antitubercular and cytotoxic activities against the paediatric glioblastoma multiforme (GBM) cell line .
Antiproliferative Agents
A set of indole-based derivatives, including 1-(2-Ethoxybenzoyl)indoline-2-carboxamide, demonstrated promising antiproliferative activity . These compounds were tested for their inhibitory activity against EGFR (epidermal growth factor receptor), BRAF V600E, and VEGFR-2 (vascular endothelial growth factor receptor) .
Kinase Inhibitors
The indole-based derivatives were also found to be effective kinase inhibitors . They were tested against oncogenic protein kinases, which have been shown to be an effective anticancer strategy .
Mécanisme D'action
Target of Action
The primary target of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents .
Mode of Action
1-(2-Ethoxybenzoyl)indoline-2-carboxamide interacts with MmpL3, inhibiting its function .
Biochemical Pathways
By inhibiting MmpL3, 1-(2-Ethoxybenzoyl)indoline-2-carboxamide disrupts the biosynthesis of the mycobacterial cell wall . This leads to a weakening of the cell wall, making the bacteria more susceptible to the immune system and other drugs .
Pharmacokinetics
The compound’s ability to selectively inhibit mmpl3 in mycobacterium tuberculosis while exhibiting minimal cytotoxicity suggests it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of MmpL3 by 1-(2-Ethoxybenzoyl)indoline-2-carboxamide results in the growth inhibition of Mycobacterium tuberculosis . This makes the compound a potential candidate for the development of new antitubercular agents .
Orientations Futures
Propriétés
IUPAC Name |
1-(2-ethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-16-10-6-4-8-13(16)18(22)20-14-9-5-3-7-12(14)11-15(20)17(19)21/h3-10,15H,2,11H2,1H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBRIMXMTDBSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxybenzoyl)indoline-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.